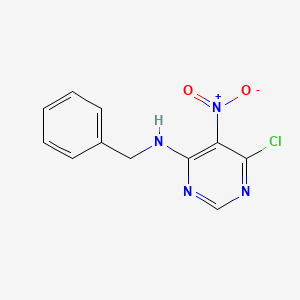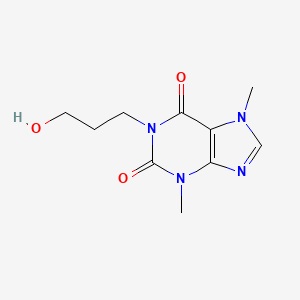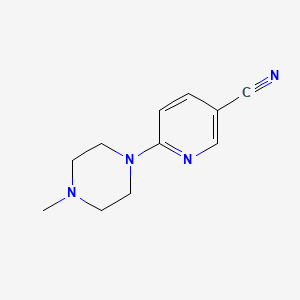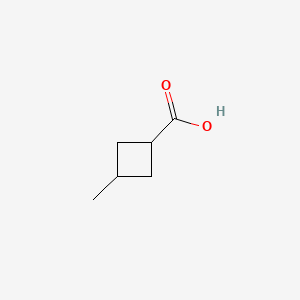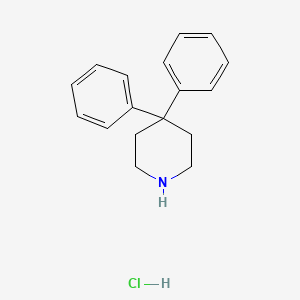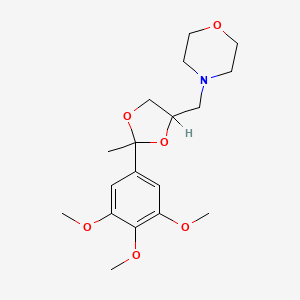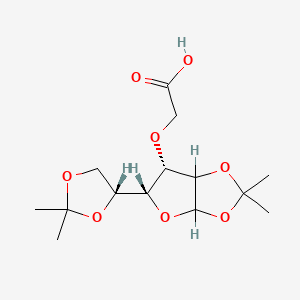![molecular formula C12H16N2O3 B1305328 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid CAS No. 110576-09-5](/img/structure/B1305328.png)
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a pyridine ring attached to a hexanoic acid chain through an amide linkage. It is used in various biochemical and proteomics research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid typically involves the reaction of pyridine-3-carboxylic acid with hexanoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Corresponding amine derivatives.
Substitution: Esters and amides of hexanoic acid.
科学的研究の応用
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the amide linkage provides stability and specificity in binding to proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the hexanoic acid chain.
Hexanoic acid: Contains the hexanoic acid chain but lacks the pyridine ring.
Nicotinic acid: Similar pyridine ring structure but with a carboxylic acid group at a different position.
Uniqueness
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is unique due to its combined structural features of a pyridine ring and a hexanoic acid chain linked through an amide bond. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
6-(pyridine-3-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSCFOQDIEZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

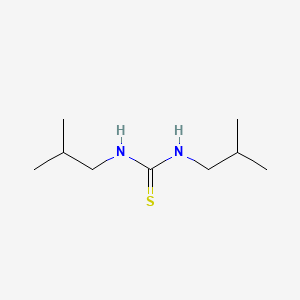

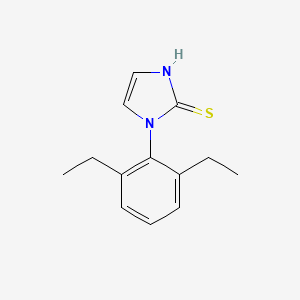
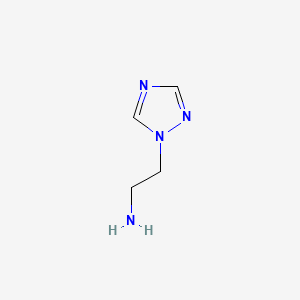
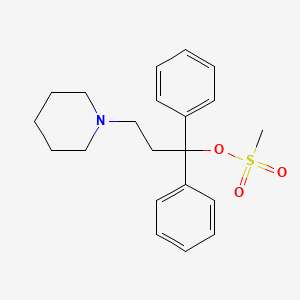
![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)
